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Compound of Interest

Compound Name:

4-

[(Cyclopropylmethoxy)methyl]cycl

ohexan-1-amine

CAS No.: 919799-84-1

Cat. No.: B1400785 Get Quote

Executive Summary & Compound Profile
4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine is a functionalized cyclohexane

derivative characterized by a primary amine head group and a lipophilic cyclopropyl-ether tail.

The trans-isomer is the thermodynamically stable form and the most biologically active

congener in receptor binding assays.
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Property Value Relevance to Protocols

CAS Number 919799-84-1
Identification in chemical

inventory.

Molecular Formula C₁₁H₂₁NO Stoichiometry calculations.

Molecular Weight 183.29 g/mol Molarity preparation.

Stereochemistry trans-1,4 (Achiral)

The molecule possesses a

plane of symmetry (C1-C4

axis); not suitable as a chiral

auxiliary.

pKa (Calculated) ~10.5 (Amine)

Requires basic pH for

extraction; protonated at

physiological pH.

Solubility DMSO, Methanol, DCM

Stock solutions typically

prepared in DMSO (10-100

mM).

Mechanistic Insight: The "Ligand" Dualism
To apply this compound correctly, researchers must distinguish between its two "ligand"

contexts:

Biological Ligand (Primary Application): The cyclopropylmethyl ether moiety is a classic

pharmacophore (bioisostere) used to probe hydrophobic pockets in receptors (e.g.,

Dopamine D2/D3, Sigma-1). The amine mimics the basic nitrogen found in endogenous

neurotransmitters, forming a salt bridge with conserved aspartate residues (e.g., Asp3.32 in

GPCRs).

Catalytic Ligand/Base (Chemical Application): As a sterically hindered primary amine, it can

serve as a ligand for metal scavenging or as a Lewis base in organocatalysis (e.g.,

Knoevenagel condensation), though this is secondary to its biological use.
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The following diagram illustrates the catalytic synthesis of the compound and its subsequent

application in a receptor binding workflow.
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Caption: Workflow depicting the catalytic generation of the amine ligand and its downstream

application in pharmacological assays.

Protocol A: Catalytic Synthesis of the Ligand
For researchers synthesizing the compound from aromatic precursors (e.g., 4-

[(cyclopropylmethoxy)methyl]benzonitrile).

Objective: Stereoselective reduction of the aromatic ring/nitrile to yield the trans-

cyclohexylamine.

Reagents & Equipment
Substrate: 4-[(Cyclopropylmethoxy)methyl]benzonitrile (1.0 equiv).

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Ruthenium on Carbon (Ru/C). Note: Rh

favors cis/trans mixtures that can be isomerized; Ru often requires higher pressure.

Solvent: Isopropyl alcohol (IPA) or t-Amyl alcohol.

Reagent: Ammonium hydroxide (NH₄OH) additive (suppresses secondary amine formation).

Equipment: High-pressure hydrogenation reactor (e.g., Parr bomb).
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Step-by-Step Procedure
Charge: In a glovebox or well-ventilated hood, load the reactor with the substrate (10 mmol),

catalyst (5 mol% loading), and solvent (50 mL).

Additive: Add NH₄OH (2.0 equiv) to prevent dimerization of the intermediate imine.

Pressurize: Seal the reactor. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 50 bar (725

psi) H₂.

Reaction: Heat to 80°C with vigorous stirring (1000 rpm). Maintain for 12-24 hours.

Workup: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite pad

(Caution: Pyrophoric catalyst).

Isomerization (Critical): The crude product is often a cis/trans mixture. To enrich the

thermodynamic trans isomer:

Dissolve crude amine in Ethanol.

Add 0.5 equiv of Sodium Ethoxide (NaOEt).

Reflux for 12 hours. The cis isomer converts to the trans isomer via the imine intermediate.

Purification: Concentrate and purify via flash chromatography (DCM/MeOH/NH₃ 90:9:1).

Protocol B: Application as a Pharmacological
Ligand
For researchers using the compound in "Ligand Binding Assays" (as cited in product catalogs).

Objective: Determine the binding affinity (

) of the compound against a target receptor (e.g., D3 Dopamine Receptor).

Reagents
Ligand Stock: 10 mM in 100% DMSO (Store at -20°C).
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Radioligand: [³H]-Methylspiperone (0.2 nM final concentration).

Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

Membrane Prep: CHO cells overexpressing human D3 receptor.

Step-by-Step Procedure
Preparation: Thaw membrane prep and dilute in Assay Buffer to 5-10 µg protein/well.

Plate Setup: Use a 96-well polypropylene plate.

Total Binding: Buffer + Membrane + Radioligand.

Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + 10 µM Haloperidol

(saturating competitor).

Test Wells: Buffer + Membrane + Radioligand + 4-
[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (titrated 10⁻¹⁰ M to 10⁻⁵ M).

Incubation: Incubate plates at 25°C for 60 minutes to reach equilibrium.

Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell

harvester.

Wash: Wash filters 3x with ice-cold wash buffer.

Detection: Add scintillation cocktail and count radioactivity (CPM).

Analysis: Plot % Inhibition vs. Log[Ligand]. Fit to a one-site competition model to determine

and calculate

using the Cheng-Prusoff equation.

Potential Catalytic Utility (Chemical)
Theoretical application for method development.
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While less common, this primary amine can serve as a catalyst in Knoevenagel condensations.

Reaction: Aldehyde + Malononitrile → Alkylidene Malononitrile.

Conditions: 10 mol% 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine, Ethanol, RT,

30 mins.

Mechanism: Formation of an iminium ion intermediate, activating the aldehyde for

nucleophilic attack.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 7890 | Sigma-Aldrich [sigmaaldrich.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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